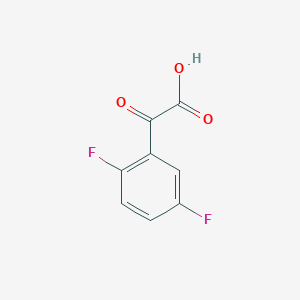

2-(2,5-Difluorophenyl)-2-oxoacetic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-oxoacetic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the ketoacetic acid structure. One common method involves the reaction of 2,5-difluorobenzene with chloroacetic acid in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or ammonia under elevated temperatures.

Major Products

Oxidation: Formation of 2-(2,5-Difluorophenyl)acetic acid.

Reduction: Formation of 2-(2,5-Difluorophenyl)-2-hydroxyacetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-(2,5-difluorophenyl)-2-oxoacetic acid serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways .

Biology

Research has indicated potential biological activity of this compound. It is being studied for its interactions with enzymes, which may lead to insights into metabolic processes or enzyme inhibition mechanisms. The presence of the keto group enhances its ability to participate in hydrogen bonding with biological macromolecules .

Medicine

The compound is under investigation for its potential use in drug development. It acts as an intermediate in synthesizing pharmaceuticals aimed at treating various conditions, including cancer. For instance, derivatives of this compound have been explored as inhibitors for tropomyosin receptor kinases (Trk), which are involved in cancer progression .

Case Studies

-

Enzyme Interaction Studies : Research demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes related to cancer cell proliferation.

Study Findings Enzyme Inhibition Significant reduction in enzyme activity at specific concentrations of the compound. -

Drug Development : A study highlighted the synthesis of a series of compounds derived from this compound that exhibited anticancer properties in vitro.

Compound Activity Trk Inhibitor Derivative IC50 values indicating effective inhibition of cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-oxoacetic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2,5-Difluorophenyl)-2-oxoacetic acid

- CAS Registry Number : 1094294-16-2

- Molecular Formula : C₈H₄F₂O₃

- Molecular Weight : 186.11 g/mol

- Key Identifiers : PubChem CID 43140401, MDL Number MFCD11179634 .

Properties and Applications: This compound is an α-oxocarboxylic acid featuring a 2,5-difluorophenyl substituent. Its high electronegativity due to fluorine atoms enhances acidity (pKa ~2–3, estimated) and influences reactivity in synthetic pathways. It is commercially available in high-purity grades (≥99%) for pharmaceutical and life science research . Notably, derivatives of this compound are used as TRK kinase inhibitors for cancer treatment, as evidenced by its inclusion in a 2024 patent for pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine Positional Isomers

- 2-(2,4-Difluorophenyl)-2-oxoacetic Acid (2g) :

- Molecular Formula : C₈H₄F₂O₃ (same as target compound).

- Key Differences : Fluorine atoms at the 2- and 4-positions alter electronic distribution, reducing resonance stabilization compared to the 2,5-difluoro isomer. This compound was synthesized in 49% yield via a selenium dioxide-mediated oxidation, with distinct NMR shifts (δ 8.14–8.08 ppm for aromatic protons) .

Chlorine-Substituted Analogues

- 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: Molecular Formula: C₈H₄Cl₂O₃. Molecular Weight: ~219.0 g/mol (higher due to chlorine). This compound is a novel synthetic intermediate, as noted in a 2024 study .

Methoxy-Substituted Derivatives

- 2-(2,5-Dimethoxyphenyl)-2-oxoacetic Acid (5a): Synthesis: Produced via SeO₂ oxidation of 2,5-dimethoxyacetophenone . Key Differences: Methoxy groups donate electron density, reducing acidity (pKa ~3–4) and altering reactivity in condensation reactions compared to fluorine-substituted analogues.

Functional Group Modifications

Amino-Substituted Derivatives

- 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid: CAS: 1018295-42-3. Molecular Formula: C₈H₅F₂NO₃. Properties: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Predicted pKa = 2.73 .

Hydroxyacetic Acid Analogues

- 2,5-Difluoromandelic Acid :

Comparative Data Table

Mechanistic and Application Insights

- Reactivity : Fluorine’s electronegativity enhances the electrophilicity of the α-oxo group, making this compound a superior substrate for nucleophilic additions compared to methoxy- or hydroxy-substituted analogues .

- Biological Activity : The 2,5-difluoro derivative’s role in TRK kinase inhibitors highlights the importance of fluorine positioning in optimizing binding affinity and metabolic stability .

- Synthetic Utility: Chlorine-substituted variants (e.g., 2,5-dichloro) are preferred in reactions requiring greater steric bulk or lipophilicity, such as coupling reactions in nonpolar media .

Biological Activity

2-(2,5-Difluorophenyl)-2-oxoacetic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an oxoacetic acid moiety, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's antioxidant capacity can be assessed through assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Enzyme inhibition is vital in therapeutic applications where the modulation of enzyme activity can lead to desired pharmacological effects. Studies have demonstrated that this compound can inhibit various enzymes, which may contribute to its therapeutic efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluorophenyl group may facilitate binding to target proteins or enzymes, leading to altered biochemical pathways. This interaction can result in the inhibition of enzyme activity or modulation of receptor signaling pathways.

Case Studies

-

Antioxidant Efficacy in Cellular Models

- A study evaluated the antioxidant effects of this compound on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.

-

Enzyme Inhibition Studies

- Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The findings revealed that the compound effectively inhibited these enzymes in vitro, highlighting its potential for treating conditions like Alzheimer's disease.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-difluorophenyl)-2-oxoacetic acid, and how can yields be improved?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(2,5-difluorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) under acidic conditions. Yields may vary depending on the halogen substitution pattern; for example, 2-(2,4-difluorophenyl)-2-oxoacetic acid was obtained in 49% yield, while the 4-chlorophenyl analog achieved 77% efficiency . Optimization may involve adjusting reaction stoichiometry, temperature, or alternative oxidants (e.g., Jones reagent).

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Peaks in the aromatic region (δ 6.9–8.1 ppm) reflect the difluorophenyl substituent, with splitting patterns dependent on fluorine positions. The keto group (C=O) does not directly appear in ¹H NMR but influences neighboring protons .

- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 190–200 ppm, while the difluorophenyl carbons show distinct coupling with fluorine (¹³C-¹⁹F splitting) .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-F stretches) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid moiety. It is sparingly soluble in water at neutral pH but becomes more soluble under basic conditions (e.g., in NaOH, forming the carboxylate salt). Stability studies should assess decomposition under UV light, humidity, and elevated temperatures. For storage, recommend inert atmospheres (N₂/Ar) and temperatures ≤ –20°C to prevent keto-enol tautomerization or hydrolysis .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

- Methodological Answer : The difluorophenyl group enhances metabolic stability and bioavailability in drug candidates. For example, derivatives of this scaffold are used in TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidines), which show promise in cancer treatment by targeting oncogenic signaling pathways. Structural modifications (e.g., introducing pyrazole or pyrimidine rings) can optimize binding affinity and selectivity .

Q. What strategies address contradictions in reported biological activities of derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. To resolve these:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., chloro vs. fluoro groups) to isolate functional determinants .

Q. How can computational tools enhance the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Predict binding modes with target enzymes (e.g., TRK kinases) using software like AutoDock or Schrödinger Suite.

- Quantum Mechanical Calculations : Assess electronic effects of fluorine substituents on reactivity and intermolecular interactions (e.g., halogen bonding) .

- Retrosynthetic AI : Platforms like Pistachio or Reaxys can propose novel synthetic routes for complex derivatives, reducing trial-and-error experimentation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer : Key challenges include controlling byproducts (e.g., diastereomers) during multi-step syntheses. Solutions involve:

- Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or Raman spectroscopy to detect impurities early .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUVZBPLJXDMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.